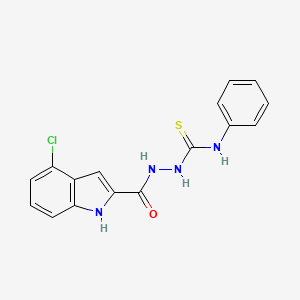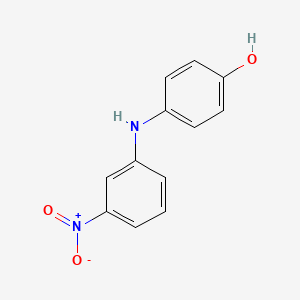
4-(3-Nitroanilino)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Nitroanilino)phenol is an organic compound that features both a nitro group and a phenol group attached to an aniline structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Nitroanilino)phenol typically involves the nitration of aniline derivatives followed by a coupling reaction with phenol. One common method is the nitration of 3-nitroaniline, which is then reacted with phenol under specific conditions to yield the desired product. The reaction conditions often include the use of strong acids like sulfuric acid or nitric acid as catalysts and maintaining a controlled temperature to ensure the desired substitution pattern .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes followed by purification steps to isolate the compound. Techniques such as recrystallization and chromatography are often employed to achieve high purity levels. The scalability of these methods ensures that the compound can be produced in sufficient quantities for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(3-Nitroanilino)phenol undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group, leading to the formation of different aniline derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents such as nitric acid, bromine, and sulfuric acid are commonly employed under controlled conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Aminophenol derivatives.
Substitution: Various substituted phenols and anilines depending on the specific reaction conditions
Applications De Recherche Scientifique
4-(3-Nitroanilino)phenol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(3-Nitroanilino)phenol involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, affecting their function and leading to various biological effects.
Pathways Involved: The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to oxidative stress and other cellular responses.
Comparaison Avec Des Composés Similaires
- 2-Nitroaniline
- 3-Nitroaniline
- 4-Nitroaniline
Comparison: For instance, while 4-nitroaniline is primarily used in dye synthesis, 4-(3-Nitroanilino)phenol’s dual functional groups make it more versatile in various chemical reactions and applications .
Propriétés
Numéro CAS |
68142-11-0 |
|---|---|
Formule moléculaire |
C12H10N2O3 |
Poids moléculaire |
230.22 g/mol |
Nom IUPAC |
4-(3-nitroanilino)phenol |
InChI |
InChI=1S/C12H10N2O3/c15-12-6-4-9(5-7-12)13-10-2-1-3-11(8-10)14(16)17/h1-8,13,15H |
Clé InChI |
MBOYZYFXQWVGQK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])NC2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


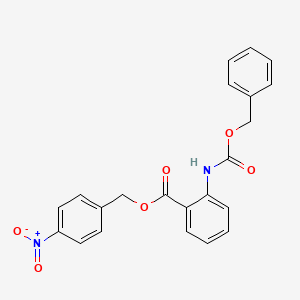

![(1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;2-hydroxyethanesulfonic acid](/img/structure/B14475883.png)
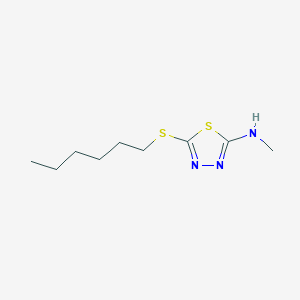

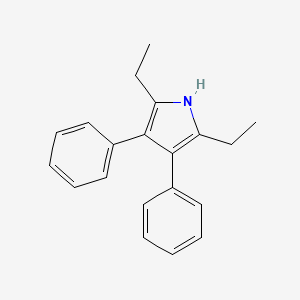
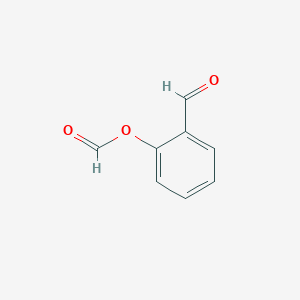
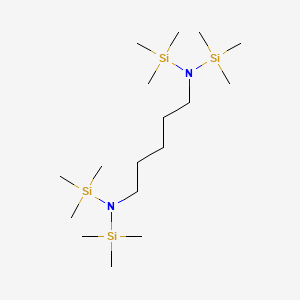
![3-[3-(3,4-Dihydronaphthalen-2-yloxy)propoxy]-1,2-dihydronaphthalene](/img/structure/B14475904.png)
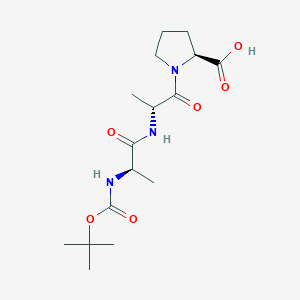
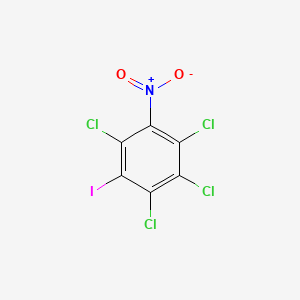
![1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1,6-bis[(trifluoroethenyl)oxy]hexane](/img/structure/B14475922.png)

